3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Description
3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as "compound 1" and has a molecular weight of 325.4 g/mol.
Scientific Research Applications
Antimicrobial Activities
Research indicates that derivatives of thieno[3,2-c]pyrazole, closely related to 3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, have been synthesized and evaluated for antimicrobial properties. These compounds showed moderate to high antimicrobial activity against a range of microorganisms, including fungi (Aspergillus fumigatus, Geotrichum candidum, Syncephalastrum racemosum, Candida albicans) and bacteria (Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli). The synthesis approach and the testing methodologies provide a framework for exploring the antimicrobial potential of similar compounds (H. Aly, 2016).
Structural and Spectral Studies
Further studies focus on the structural and spectral characteristics of similar pyrazole derivatives, offering insights into their chemical properties and potential applications in various fields, including pharmaceuticals and material sciences. Experimental and theoretical analyses, such as NMR and IR spectroscopy, alongside density functional theory (DFT) calculations, contribute to a deeper understanding of these compounds' molecular structures and behaviors (S. Viveka et al., 2016).
Synthesis of Heterocyclic Compounds
Research on the synthesis of bifunctional thieno[3,2-c]pyrazole derivatives reveals a straightforward route for creating new heterocyclic compounds based on this structure. These synthetic pathways not only expand the chemical space of pyrazole derivatives but also provide a foundation for the development of novel molecules with potential biological and pharmacological applications (Z. Turgut, N. Oecal, 2002).
Nonlinear Optical Properties
Studies on related pyrazole derivatives highlight their potential as materials with nonlinear optical properties. This research suggests that certain structural modifications to the pyrazole core can enhance these materials' optical nonlinearities, making them suitable candidates for applications in optical limiting devices and photonic technologies (B. Chandrakantha et al., 2013).
Antitumor Activity
Some derivatives of pyrazole, closely related to the compound , have been synthesized and tested for their antitumor activities. These studies provide valuable insights into the structural requirements for antitumor activity and open new avenues for the development of pyrazole-based anticancer agents (M. Queiroz et al., 2009).
properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)thieno[2,3-c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-3-5-10(6-4-8)16-13-11(9(2)15-16)7-12(19-13)14(17)18/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOBBVWDMLLEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)O)C(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.